molecular formula C12H16O2 B14398495 2-Butyl-3-methylbenzoic acid CAS No. 89393-39-5

2-Butyl-3-methylbenzoic acid

Cat. No.: B14398495
CAS No.: 89393-39-5
M. Wt: 192.25 g/mol
InChI Key: YQCGUVOBEYLABU-UHFFFAOYSA-N
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Description

2-Butyl-3-methylbenzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by a benzene ring substituted with a butyl group at the second position and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-3-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 3-methylbenzoic acid with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

Industrial production of this compound often involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: Formation of 2-butyl-3-methylbenzaldehyde or this compound.

    Reduction: Formation of 2-butyl-3-methylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Butyl-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butyl-3-methylbenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The butyl and methyl groups may influence the compound’s hydrophobic interactions and overall binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbenzoic acid: Lacks the butyl group, resulting in different chemical properties and reactivity.

    2-Butylbenzoic acid: Lacks the methyl group, affecting its steric and electronic properties.

    2-Butyl-4-methylbenzoic acid: Similar structure but with the methyl group at a different position, leading to variations in reactivity and applications.

Uniqueness

2-Butyl-3-methylbenzoic acid is unique due to the specific positioning of the butyl and methyl groups on the benzene ring

Properties

CAS No.

89393-39-5

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-butyl-3-methylbenzoic acid

InChI

InChI=1S/C12H16O2/c1-3-4-7-10-9(2)6-5-8-11(10)12(13)14/h5-6,8H,3-4,7H2,1-2H3,(H,13,14)

InChI Key

YQCGUVOBEYLABU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=CC=C1C(=O)O)C

Origin of Product

United States

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